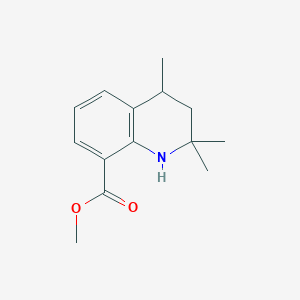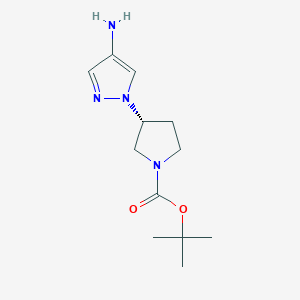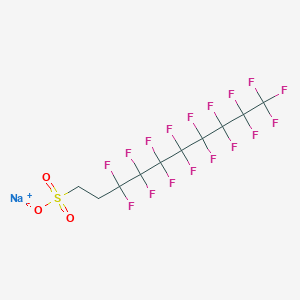
Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
-
Neuroprotection against Parkinsonism
- Field : Neurology
- Application : Quinoline derivatives, such as 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, have the potential to function as powerful antioxidants against oxidative damage .
- Method : While the exact method of application is not specified, it is likely that these compounds are administered in a way that allows them to interact with the nervous system and exert their antioxidant effects .
- Results : These compounds could be significantly helpful in neuroprotection against Parkinsonism .
-
Therapy for Alzheimer’s Disease
- Field : Neurology
- Application : The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils .
- Method : The exact method of application is not specified, but it likely involves administering clioquinol in a way that allows it to interact with β-amyloid fibrils .
- Results : This approach may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
Propiedades
IUPAC Name |
methyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-7,9,15H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRKMDHVYJTEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2C(=O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)

![Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate](/img/structure/B1450112.png)
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)
![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)


![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)


![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)
